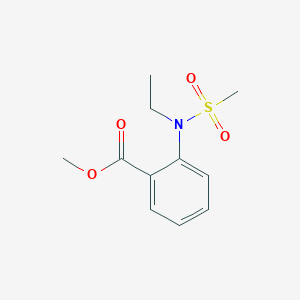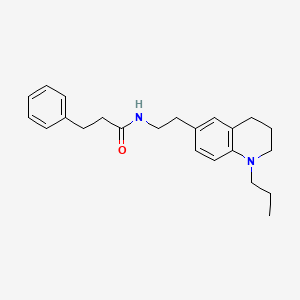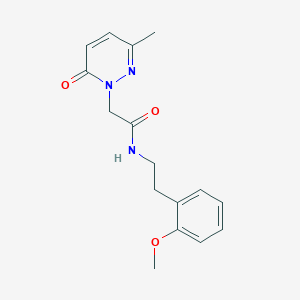
4-(2-Oxopyrrolidin-1-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2-Oxopyrrolidin-1-yl)benzonitrile” is a chemical compound with the CAS Number: 167833-93-4 . It has a linear formula of C11H10N2O .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in the literature . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C11H10N2O/c12-8-9-3-5-10(6-4-9)13-7-1-2-11(13)14/h3-6H,1-2,7H2 . It has a molecular weight of 186.21 .Physical and Chemical Properties Analysis
“this compound” is a powder with a melting point of 115-120 degrees Celsius .Aplicaciones Científicas De Investigación
Selective Androgen Receptor Modulators
4-(2-Oxopyrrolidin-1-yl)benzonitrile derivatives have been explored for their role as selective androgen receptor modulators (SARMs). These derivatives exhibit anabolic effects on muscles and the central nervous system, while having neutral effects on the prostate. The discovery of specific derivatives like 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile (2f) showed promising SARM profiles and pharmacokinetic properties in animal models (Aikawa et al., 2017).
Antitumor Activity and DNA Binding
Compounds derived from this compound, such as tridentate NNN ligands, have shown potential in antitumor activity against human monocytic cells. Additionally, these compounds demonstrate the ability to intercalate with DNA, indicating potential applications in cancer therapy (Bera et al., 2021).
Application in Lithium-Ion Batteries
In the field of energy storage, specifically in high voltage lithium-ion batteries, derivatives like 4-(Trifluoromethyl)-benzonitrile have been used as electrolyte additives. This derivative significantly improves the cyclic stability of lithium nickel manganese oxide cathodes (Huang et al., 2014).
Luminescent Materials and Liquid Crystals
This compound derivatives have been synthesized for potential use as mesogens in liquid crystals and luminescent materials. These derivatives exhibit varying liquid crystalline behavior and optical properties, which can be useful in display technologies and optical applications (Ahipa et al., 2014).
Photocatalysis and Optical Properties
These compounds have also been studied for their role in photocatalysis and unique optical properties. For instance, they exhibit characteristics like single-crystal-to-single-crystal transformations under certain conditions, which can be significant in the development of advanced materials (Hayward et al., 2014).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 4-(2-Oxopyrrolidin-1-yl)benzonitrile are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
Like many other nitrile-containing compounds, it may interact with its targets through covalent bonding, leading to changes in the target’s function .
Pharmacokinetics
Given its molecular weight of 18621 g/mol , it is likely to have good bioavailability, as compounds with a molecular weight below 500 g/mol generally have good absorption and distribution profiles.
Propiedades
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-8-9-3-5-10(6-4-9)13-7-1-2-11(13)14/h3-6H,1-2,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKSGTMGEPJKLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N''-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)oxazolidin-2-yl]methyl]-N-phenethyl-oxamide](/img/structure/B2954243.png)


methanone](/img/structure/B2954247.png)


![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzamide](/img/structure/B2954250.png)
![N-[3-(5-Cyclopropylpyrazol-1-yl)propyl]but-2-ynamide](/img/structure/B2954252.png)

![4-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide](/img/structure/B2954255.png)


![3,4,5-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2954263.png)

